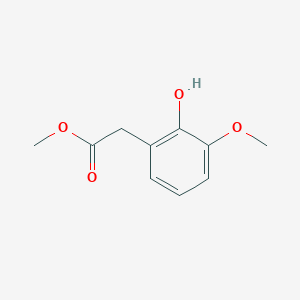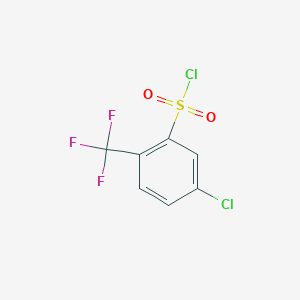
2-Cyclopropyl-3-hydrazinylpyrazine
Übersicht
Beschreibung
2-Cyclopropyl-3-hydrazinylpyrazine (CPHP) is a pyrazine compound that has garnered significant attention in recent years due to its potential applications. Its molecular formula is C7H10N4 and it has a molecular weight of 150.18 g/mol .
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds involves various strategies. One approach involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl . Another method involves asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins .Chemical Reactions Analysis
Cyclopropyl-containing compounds can undergo various chemical reactions. For instance, they can participate in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo Suzuki–Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
CPHP has a molecular weight of 150.18 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Conformational Studies
The dipharmacophore compound closely related to 2-Cyclopropyl-3-hydrazinylpyrazine, specifically 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, has shown potential biological activity. It displays unique conformational properties in its polymorphic forms, which are crucial for understanding its biological activity. The compound forms different types of hydrogen bonds and stacking interactions in its polymorphic structures, impacting its stability and interactions with biological targets (Shishkina et al., 2020).
Drug Development
The cyclopropyl ring, a component of 2-Cyclopropyl-3-hydrazinylpyrazine, is increasingly used in drug development. Its properties, such as coplanarity of carbon atoms and enhanced π-character of C-C bonds, contribute to enhancing potency and reducing off-target effects in drug molecules (Talele, 2016).
Synthesis of Novel Compounds
Research into synthesizing spirocyclopropanes from intramolecular cyclopropanation of pyranopyrazoles and pyranopyrimidine-diones has been conducted. This demonstrates the versatility of cyclopropyl-based compounds like 2-Cyclopropyl-3-hydrazinylpyrazine in generating structurally diverse molecules (Mukherjee & Das, 2017).
Anticancer and Antimicrobial Activities
Compounds structurally related to 2-Cyclopropyl-3-hydrazinylpyrazine, such as 3-cyclohexyl-2-substituted hydrazino-3H-quinazolin-4-ones, have been synthesized and evaluated for their analgesic, anti-inflammatory, and anticancer activities. These studies highlight the potential biomedical applications of cyclopropyl-hydrazinylpyrazine derivatives in treating various diseases (Alagarsamy et al., 2009).
Enzyme Inhibition
3-Aminopyrazole inhibitors of CDK2/cyclin A, which are structurally similar to 2-Cyclopropyl-3-hydrazinylpyrazine, have been investigated as potential anticancer agents. These inhibitors show promise in counteracting tumor cell proliferation, highlighting the therapeutic relevance of cyclopropyl-hydrazinylpyrazine derivatives (Pevarello et al., 2005).
Chemical Synthesis
Cyclopropyl and cyclobutyl epothilone analogues, sharing structural similarities with 2-Cyclopropyl-3-hydrazinylpyrazine, have been synthesized and evaluated for their biological activities. These compounds have shown potent tubulin polymerization-promoting activities, which is significant for developing new anticancer drugs (Nicolaou et al., 2001).
Zukünftige Richtungen
Cyclopropyl-containing compounds, such as CPHP, have attracted wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology due to their unique structural and chemical properties . Their potential applications in various fields of research and industry suggest promising future directions.
Wirkmechanismus
Mode of Action
The cyclopropane fragment in the compound is known to impose conformational rigidity on the molecules of physiologically active compounds . This could potentially influence the interaction of the compound with its targets and result in specific changes.
Biochemical Pathways
Cyclopropane-containing compounds are known to be involved in various biochemical pathways
Eigenschaften
IUPAC Name |
(3-cyclopropylpyrazin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-11-7-6(5-1-2-5)9-3-4-10-7/h3-5H,1-2,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNBUOHRDUYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






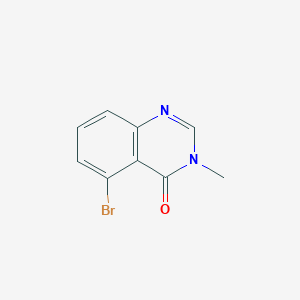

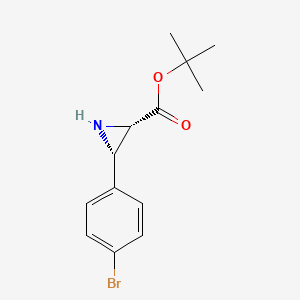
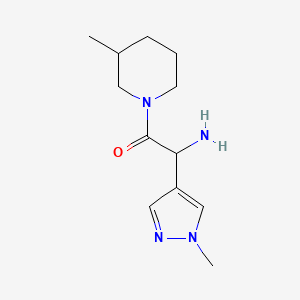
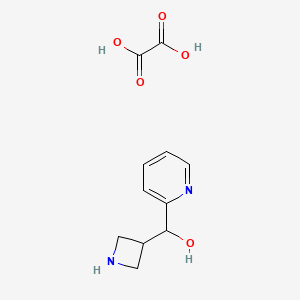
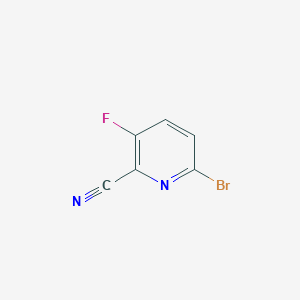
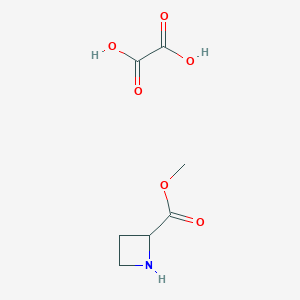
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B1380966.png)
